Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. 3,4-Dichloro and Unsubstituted Analogs
The predicted partition coefficient (XLogP3-AA) for the target compound is 1.9 [1]. This value places it in an optimal range for CNS drug-likeness (typically 1–3). In contrast, the 3,4-dichloro analog (CID 92091781) has a computed XLogP3-AA of 2.5, representing a 0.6 log unit increase, which corresponds to approximately a 4-fold higher lipophilicity and potentially greater non-specific tissue binding [2]. The unsubstituted benzamide analog (CID 92091779) has an XLogP3-AA of 1.1, a 0.8 log unit decrease, making it significantly more polar and potentially less membrane-permeable [3]. This precise lipophilicity tuning is achieved through the electron-withdrawing effect of the 3,4-difluoro substitution.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3,4-dichloro analog (XLogP3-AA = 2.5); unsubstituted analog (XLogP3-AA = 1.1) |
| Quantified Difference | 0.6 log units lower than 3,4-dichloro; 0.8 log units higher than unsubstituted |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
This quantitative lipophilicity differentiation allows researchers to select the 3,4-difluoro analog as the balanced lead candidate, avoiding the excessive lipophilicity of the dichloro analog and the high polarity of the unsubstituted version, directly impacting membrane permeability and non-specific binding profiles.
- [1] PubChem. (2025). XLogP3-AA for CID 92091780. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). XLogP3-AA for 3,4-dichloro analog (CID 92091781). National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). XLogP3-AA for unsubstituted analog (CID 92091779). National Center for Biotechnology Information. View Source
